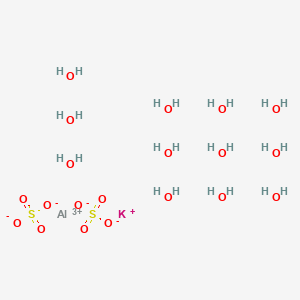

Aluminum potassium sulfate dodecahydrate

Description

Historical Trajectories in Chemical Science and Industrial Relevance

The history of aluminum potassium sulfate (B86663), commonly known as alum, dates back to antiquity. wikipedia.org The ancient Egyptians used it as early as 1500 BCE for water purification to reduce turbidity. wikipedia.orgatamanchemicals.comindependentchemical.com Mesopotamian civilizations utilized alum as a mordant to fix dyes to textiles, a practice also adopted by the Romans. teeswildlife.org The Romans also employed alum for preserving leather. teeswildlife.org In ancient China, alum was a component in alchemical practices. teeswildlife.org

During the Middle Ages, alum became a significant commodity in international trade, primarily for its role in the textile industry as a mordant. wikipedia.orgwikipedia.org Its use continued to expand, and by the Renaissance, it was a crucial material in various crafts. wikipedia.org Historically, alum was extracted from minerals like alunite (B1170652), often found in sulfur-containing volcanic sediments. atamanchemicals.comindependentchemical.com

The industrial revolution brought about new methods of production and expanded the applications of aluminum potassium sulfate. Today, it is produced industrially by reacting aluminum sulfate with potassium sulfate. wikipedia.orgindependentchemical.com Its industrial relevance remains high across numerous sectors.

| Industry | Application | Reference |

|---|---|---|

| Water Treatment | Acts as a coagulant to remove impurities and suspended particles. | tblsilicone.comjianhengchem.comindependentchemical.com |

| Textiles | Used as a mordant to fix dyes to fabrics. | tblsilicone.comsolechem.euindependentchemical.com |

| Pulp and Paper | Functions as a sizing agent to improve paper quality and water resistance. | tblsilicone.comtblsilicone.com |

| Construction | Used as a hardener for concrete and plaster, and as a fire retardant. | independentchemical.comtblsilicone.com |

| Cosmetics | Utilized as an astringent in deodorants and aftershaves. | solechem.euindependentchemical.com |

| Food | Acts as a firming agent and is an ingredient in some baking powders. | tblsilicone.comindependentchemical.com |

| Leather Tanning | Used in the tanning process to make leather soft and durable. | tblsilicone.comtblsilicone.com |

| Chemical Manufacturing | Serves as a catalyst in various chemical reactions. | independentchemical.comtblsilicone.com |

Evolution of Research Perspectives on Complex Inorganic Hydrates

The scientific understanding of complex inorganic hydrates like aluminum potassium sulfate dodecahydrate has evolved significantly over time. Early chemists recognized alums as a class of substances with specific properties, but it wasn't until the 19th century that the chemical formulas and the concept of double salts were more clearly defined. encyclopedia.com

The development of coordination chemistry, pioneered by Alfred Werner, provided a theoretical framework for understanding the structure of complex compounds, including how metal ions bind with other molecules or ions. ncert.nic.in This was fundamental to comprehending the structure of hydrated salts, where water molecules act as ligands coordinated to the metal cations.

In the 20th century, the advent of analytical techniques such as X-ray diffraction revolutionized the study of crystalline solids. These methods allowed for the precise determination of the crystal structure of this compound, revealing its cubic crystal system and the specific arrangement of the aluminum, potassium, and sulfate ions, as well as the 12 water molecules within the crystal lattice. wikipedia.orgresearchgate.net Research has shown that the crystal structure can be classified into different types, with potash alum typically exhibiting an α-type lattice. researchgate.net

Modern research continues to investigate the properties of this and other complex hydrates. Studies have explored their thermal decomposition, optical properties, and electrical conductivity. researchgate.netresearchgate.net For instance, research has determined the direct and indirect optical band gap energies of potash alum crystals. researchgate.net The ongoing study of such hydrates contributes to a deeper understanding of crystal growth, hydration processes, and the physical and chemical properties of these complex inorganic compounds.

Structure

2D Structure

Propriétés

Numéro CAS |

7784-24-9 |

|---|---|

Formule moléculaire |

AlH4KO5S |

Poids moléculaire |

182.18 g/mol |

Nom IUPAC |

aluminum;potassium;disulfate;dodecahydrate |

InChI |

InChI=1S/Al.K.H2O4S.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2 |

Clé InChI |

GUKAYEWQGNXJLD-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[K+] |

SMILES canonique |

O.OS(=O)(=O)O.[Al].[K] |

Autres numéros CAS |

7784-24-9 |

Synonymes |

alum alum, potassium aluminium potassium sulfate 12-hydrate aluminium potassium sulfate hydrate (1:1:2:12) aluminum hydrogen sulfate aluminum potassium disulfate dodecahydrate aluminum potassium sulfate aluminum potassium sulfate dodecahydrate aluminum sulfate potassium alum potassium aluminum sulfate |

Origine du produit |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation

Industrial Production Routes and Process Optimization

Industrially, potassium alum is produced primarily through two main routes: the traditional extraction from the mineral alunite (B1170652) and the more common synthetic pathway involving the combination of its constituent sulfate (B86663) salts. wikipedia.org

Historically, the primary source for potassium alum was the mineral alunite (KAl₃(SO₄)₂(OH)₆). wikipedia.orgdaneshyari.com The extraction process from this water-insoluble mineral involves several key chemical transformations. google.comgoogle.com The traditional method requires the alunite ore to be calcined, or roasted at high temperatures. wikipedia.orggoogle.com This initial heating step dehydrates the mineral and begins to break down its structure, enhancing its chemical reactivity. google.com

Following calcination, the material undergoes leaching. In one common pathway, the roasted alunite is boiled with dilute sulfuric acid. youtube.com This treatment converts the aluminum hydroxide (B78521) component of the mineral into aluminum sulfate. youtube.com The resulting solution contains aluminum sulfate, and upon the addition of a calculated amount of potassium sulfate, potassium alum crystallizes out of the solution. youtube.com

Modern advancements have sought to optimize this process. One such method involves high-temperature reductive calcination combined with a low-temperature Bayer process, which has been shown to achieve a desulfurization degree of 75%. daneshyari.com Another approach utilizes hot-pressing leaching with a potassium hydroxide solution at temperatures between 100-300°C. google.com This is followed by desiliconization and precipitation with sulfuric acid to yield aluminum hydroxide, which is then processed to obtain the final product. google.com A patented method describes using microwave roasting for dehydration, followed by sulfuric acid leaching, evaporation, and crystallization to shorten the production cycle and save energy. google.com

Table 1: Comparison of Alunite Processing Methods

| Method | Key Process Steps | Reported Advantages/Outcomes | Source(s) |

|---|---|---|---|

| Traditional Method | 1. Calcination (roasting) of alunite.2. Leaching with dilute sulfuric acid.3. Addition of potassium sulfate and crystallization. | Historically established method. | wikipedia.orgyoutube.com |

| Reductive Calcination | 1. High-temperature reductive calcination with anthracite.2. Hydro-leaching.3. Low-temperature Bayer process. | Achieves 75% desulfurization; 86% potassium oxide leaching rate. | daneshyari.com |

| Hot-Pressing Leaching | 1. Leaching with potassium hydroxide solution (100-300°C).2. Desiliconization.3. Precipitation with sulfuric acid. | Shorter process flow and lower production costs. | google.com |

| Microwave Roasting | 1. Microwave roasting of alunite powder.2. Leaching with sulfuric acid solution.3. Evaporation, concentration, and crystallization. | Improved resource utilization, increased yield, shorter production cycle, and reduced energy consumption. | google.com |

The most prevalent industrial method for producing potassium alum today involves the direct combination of its constituent salts. wikipedia.orgkviconline.gov.in This process begins with the creation of a concentrated solution of aluminum sulfate. wikipedia.org The aluminum sulfate is typically sourced by treating aluminum-bearing minerals such as bauxite, alum schist, or cryolite (B1665278) with sulfuric acid. wikipedia.orgkviconline.gov.in

Once the aluminum sulfate solution is prepared, potassium sulfate is added to it. wikipedia.org The double salt, potassium aluminum sulfate, is significantly less soluble than the individual sulfate salts, particularly in cool water. This property is exploited by cooling the concentrated mixed solution, which causes the potassium alum to precipitate out as dodecahydrate crystals (KAl(SO₄)₂·12H₂O). uwaterloo.ca If the aluminum sulfate solution contains a significant amount of iron, potassium chloride may be used in place of potassium sulfate. wikipedia.org

Process optimization focuses on controlling parameters to produce crystals of a desired size and uniformity. A patented method details mixing aluminum sulfate (20-25 wt%), potassium sulfate (10-13 wt%), and water at 80-100°C, followed by evaporation, the addition of seed crystals (0.1-5 wt%), and controlled cooling to 25-35°C at a rate of 1-10°C/h to obtain large, uniform crystals. google.com

Laboratory-Scale Synthesis Techniques and Mechanistic Insights

In a laboratory setting, potassium alum is often synthesized from aluminum metal, providing a practical example of stoichiometry, redox reactions, and crystallization principles. uwaterloo.calibretexts.orgvernier.com

A common procedure starts with dissolving aluminum metal, such as from foil or beverage cans, in an aqueous solution of potassium hydroxide (KOH). libretexts.orgoneonta.edutruman.edu This is an oxidation-reduction reaction where the aluminum is oxidized, and hydrogen gas is evolved. vernier.comresearchgate.netarcjournals.org The reaction forms the soluble tetrahydroxoaluminate(III) complex ion, [Al(OH)₄]⁻. vernier.com

Reaction 1: Dissolution of Aluminum in KOH 2Al(s) + 2KOH(aq) + 6H₂O(l) → 2KAl(OH)₄(aq) + 3H₂(g) oneonta.edu

The resulting solution is typically filtered to remove any impurities. fountainheadpress.com Subsequently, sulfuric acid (H₂SO₄) is carefully added to the clear filtrate. libretexts.orgoneonta.edu This step involves a sequence of acid-base reactions. Initially, the acid neutralizes the excess potassium hydroxide and then reacts with the aluminate complex to precipitate a thick, white, gelatinous solid, aluminum hydroxide (Al(OH)₃). vernier.comoneonta.edu

Reaction 2: Formation of Aluminum Hydroxide KAl(OH)₄(aq) + H₂SO₄(aq) → Al(OH)₃(s) + H₂O(l) + K₂SO₄(aq) (simplified) oneonta.edu

Upon the addition of more sulfuric acid, the amphoteric aluminum hydroxide dissolves to form the hydrated aluminum ion, [Al(H₂O)₆]³⁺. vernier.com The solution now contains all the necessary ions: K⁺, Al³⁺, and SO₄²⁻. researchgate.netarcjournals.org

Reaction 3: Dissolution of Aluminum Hydroxide Al(OH)₃(s) + 3H⁺(aq) → Al³⁺(aq) + 3H₂O(l) vernier.com

The final step in the laboratory synthesis is the crystallization of potassium alum from the solution. The kinetics of this dissolution-precipitation process are heavily dependent on solubility changes with temperature. Potassium alum is significantly more soluble in hot water than in cold water. uwaterloo.ca Therefore, the clear, acidic solution containing the constituent ions is cooled, often in an ice bath, to dramatically decrease the solubility of the alum. uwaterloo.caoneonta.edufountainheadpress.com

This supersaturation induces precipitation, and the alum crystallizes out of the solution as KAl(SO₄)₂·12H₂O. fountainheadpress.com The rate of cooling influences the crystal size; slow, undisturbed cooling generally promotes the formation of larger, more well-defined octahedral crystals, while rapid cooling tends to produce smaller crystals. youtube.com The process can be described by the final precipitation reaction:

The purity and yield of the synthesized potassium alum are directly affected by several reaction conditions throughout the synthesis process.

Table 2: Influence of Reaction Conditions on Alum Synthesis

| Condition/Parameter | Effect on Purity and Yield | Rationale/Mechanism | Source(s) |

|---|---|---|---|

| Reactant Concentration | Higher concentrations of reactants like KOH and H₂SO₄ can lead to an increased yield. | Ensures complete reaction of the limiting reagent (aluminum) and provides sufficient ions for precipitation. | ijaem.net |

| Temperature | Heating is required to dissolve reactants and intermediates (e.g., Al(OH)₃). Cooling is critical for crystallization. | Reaction rates increase with temperature. Solubility decreases significantly upon cooling, maximizing the precipitated yield. | uwaterloo.cafountainheadpress.comjianhengchem.com |

| Cooling Rate | Slow cooling generally results in higher purity and larger crystals. Rapid cooling can trap impurities. | Slower crystal growth allows for more orderly incorporation of ions into the crystal lattice, excluding impurities. | fountainheadpress.comyoutube.com |

| Filtration | Filtration after dissolving the aluminum is crucial for removing insoluble impurities (e.g., paint, plastic from cans). | Failure to remove solid impurities will result in a contaminated final product. | fountainheadpress.com |

| Washing of Crystals | Washing the final crystals with a cold solvent mixture (e.g., ethanol/water) improves purity. | The mixture removes soluble impurities from the crystal surfaces without dissolving a significant amount of the product, as alum is less soluble in the alcohol mixture. | oneonta.eduarcjournals.org |

| pH Control | Careful addition of sulfuric acid is needed to first precipitate and then redissolve aluminum hydroxide. | Insufficient acid will leave unreacted Al(OH)₃, reducing yield. Proper pH ensures all aluminum is available as Al³⁺ for crystallization. | vernier.comoneonta.edu |

Studies have shown that factors such as stirring speed during crystallization can also affect the final product, primarily through mechanisms like secondary nucleation by attrition, where collisions between crystals generate new crystal nuclei. acs.org The purity of the final product can be assessed by techniques such as measuring its melting point; impurities typically lower the melting point. docsity.com

Crystallization Science and Crystal Growth Dynamics

Fundamental Principles of Nucleation and Crystal Growth

Crystallization from a solution begins with two fundamental and competing processes: nucleation, the birth of new crystal entities, and crystal growth, the subsequent size increase of these entities. iastate.edu The relationship between these two rates is a primary determinant of the final crystal size distribution. iastate.edu

Nucleation is the initial step where solute molecules in a supersaturated solution arrange themselves into ordered clusters that are stable enough to grow into macroscopic crystals. chymist.com This process can be categorized into primary and secondary mechanisms.

Primary Nucleation occurs in a crystal-free solution and is further divided into two types:

Homogeneous Nucleation: This is the spontaneous formation of nuclei in a perfectly clean solution, driven solely by supersaturation. elementum3d.com It requires a high level of supersaturation to overcome the energy barrier for forming a new solid phase. elementum3d.commt.com In microfluidic studies of potassium alum, the homogeneous nucleation rate was found to be proportional to the droplet volume. acs.org

Heterogeneous Nucleation: This type of nucleation is induced by the presence of foreign particles, such as dust, impurities, or irregularities on the container walls. chymist.comelementum3d.com These foreign surfaces act as templates, reducing the energy barrier for nucleation and allowing it to occur at lower supersaturation levels compared to homogeneous nucleation. elementum3d.com For potassium alum, heterogeneous nucleation rates in microfluidic droplets were found to be proportional to the droplet's surface area. acs.org

Secondary Nucleation is the formation of new crystals that is induced by the presence of existing crystals of the same substance in the supersaturated solution. acs.org This is the dominant nucleation mechanism in most industrial crystallizers. acs.org The primary mechanisms of secondary nucleation for potassium alum include:

Attrition: This involves the generation of new crystal fragments (fines) through collisions between existing crystals and mechanical parts of the crystallizer (like impellers and vessel walls) or between the crystals themselves. acs.org These fragments can then serve as nuclei for new crystal growth. acs.org Studies on potassium alum have shown that the rate of attrition is influenced by factors such as impeller hardness and the unit power input of the agitator. acs.org

Initial Breeding: This refers to the washing off of microscopic crystals that may have formed on the surface of seed crystals during their preparation and handling. acs.org

A refined classification of secondary nucleation mechanisms has been proposed based on extensive reviews of the process in solution-based crystallization. acs.org

Once stable nuclei have formed, they grow by the successive addition of solute molecules from the supersaturated solution onto their surfaces. The rate of this growth is a critical factor influencing the final crystal size. nih.gov The growth rate of potassium alum crystals is known to increase with increasing supersaturation. nih.govacs.org However, the relationship is not always straightforward; studies have shown that the growth rate may not return to its initial value after a cycle of increasing and then decreasing the supersaturation level, a phenomenon known as growth rate hysteresis. nih.gov

Diffusion: Solute molecules are transported from the bulk solution to the crystal-liquid interface.

Surface Integration: The molecules are then incorporated into the crystal lattice. iastate.educapes.gov.br

Several phenomena and techniques can enhance the crystal growth rate:

Power Ultrasound (Sonocrystallization): The application of power ultrasound (e.g., 20 kHz) has been observed to increase the mass growth rate of potassium alum compared to silent conditions. researchgate.net While ultrasound does not modify the crystal shape, it can lead to smaller and denser crystals. researchgate.net It is believed to enhance the nucleation rate and can reduce the activation energy for crystallization. researchgate.net

Hydrodynamics: The flow conditions around the crystal significantly impact the diffusion step. In fluidized-bed crystallizers, for instance, the mass transfer coefficient for growth is dependent on the solution flow rate. capes.gov.br

Research has quantified the growth kinetics of potassium alum under various conditions. The relationship between growth rate (G), supersaturation (ΔC), and temperature can be modeled using kinetic parameters.

| Study Focus | Key Finding | Reference |

|---|---|---|

| Temperature Dependence | The growth rate increases with increasing temperature, described by the equation K = 0.000546t + 0.0125 between 10-40°C. | iastate.edu |

| Effect of Ultrasound | Mass growth rate was faster under ultrasound compared to silent conditions. The kinetic parameter 'g' of crystal growth was smaller in the ultrasonic field but always greater than 1. | researchgate.net |

| Growth Hysteresis | The crystal growth rate did not return to its initial value after the supersaturation level was changed and then restored. | nih.gov |

| Fluidized-Bed Growth | Growth rates were measured and modeled using a two-step mechanism involving mass transfer and a second-order surface integration kinetic. | capes.gov.br |

Factors Influencing Crystal Morphology and Size Distribution

Supersaturation is the essential driving force for both nucleation and crystal growth. mt.com The level of supersaturation directly impacts the final crystal size distribution (CSD). mt.com

At high supersaturation , the rate of nucleation tends to dominate over the rate of growth, leading to the formation of many small crystals. mt.com

At low supersaturation , growth is favored over nucleation, which allows for the production of larger, more well-defined crystals. mt.com

Controlling supersaturation is therefore key to achieving a desired CSD. lboro.ac.uk In cooling crystallization, this is primarily managed through the cooling profile. Different cooling strategies have distinct effects on the supersaturation level and, consequently, the final product. mt.comresearchgate.net

Natural Cooling: A rapid, uncontrolled drop in temperature creates a high level of supersaturation, promoting intensive secondary nucleation and resulting in a smaller mean crystal size. researchgate.net

Controlled (Slow) Cooling: A gradual, programmed reduction in temperature maintains a lower, more stable level of supersaturation. oliphantscienceawards.com.auresearchgate.net This approach favors crystal growth over nucleation, which is essential for producing larger crystals and a more uniform (uni-modal) size distribution, especially when seeds are used. researchgate.net Faster cooling rates generally lead to nucleation at lower temperatures and higher supersaturation, yielding smaller crystals. mt.com

| Cooling Mode | Seed Concentration | Resulting CSD | Mean Crystal Size | Reference |

|---|---|---|---|---|

| Natural Cooling | Low | Bi-modal (due to high secondary nucleation) | Smaller | researchgate.net |

| Controlled Cooling | Low | Bi-modal | Larger | researchgate.net |

| Natural Cooling | High | Uni-modal (dominated by seed growth) | Same as controlled | researchgate.net |

| Controlled Cooling | High | Uni-modal (dominated by seed growth) | Same as natural | researchgate.net |

Seeding is a critical strategy for controlling crystallization and achieving a product with desired specifications. otago.ac.nz It involves introducing small, pre-existing crystals (seed crystals) into a metastable supersaturated solution. oliphantscienceawards.com.auchymist.com This technique offers several advantages:

Bypassing Spontaneous Nucleation: Seeding provides surfaces for growth, directing the solute to deposit onto the seeds rather than forming new nuclei. This helps to avoid the uncontrolled spontaneous nucleation that often leads to a wide distribution of small crystals. otago.ac.nzyoutube.com

Controlling Crystal Size: The final crystal size is influenced by the number and size of the initial seeds. At high seed concentrations, crystallization is dominated by the growth of these seeds, which suppresses secondary nucleation and leads to a uni-modal size distribution. researchgate.net

Achieving a Single, Large Crystal: To grow a large, single crystal, a well-formed seed crystal is typically suspended in a carefully prepared saturated solution. chymist.comotago.ac.nzblogspot.com The solution is then allowed to cool slowly or the solvent to evaporate slowly, causing the solute to deposit exclusively onto the seed. chymist.comblogspot.com It is crucial that the solution is saturated when the seed is introduced; an undersaturated solution will cause the seed crystal to dissolve. oliphantscienceawards.com.auchymist.com

The choice of solvent is a fundamental parameter in crystallization, as it determines the solubility of the compound and influences the crystallization kinetics. While aqueous solutions are most common for potassium alum, studies have explored the effect of other solvents. chymist.comacs.org

Research into the attrition of potassium alum crystals in different solvents has revealed that solvent properties like density and polarity play a significant role. acs.org The difference in density between the crystals and the solvent affects the suspension of particles and the rate of attrition, while solvent polarity can influence the tendency of fine particles to agglomerate. acs.org For instance, in the nonpolar solvent heptane, potassium alum fines tend to form agglomerates to minimize their surface contact with the solvent. acs.org

| Solvent | Density (g/cm³) | Viscosity (mPa·s) | Polarity (Debye) | Observed Effect | Reference |

|---|---|---|---|---|---|

| Water | 0.998 | 1.002 | 1.850 | Fines remain suspended. | acs.org |

| Methanol (B129727) | 0.791 | 0.590 | 1.700 | Fines remain suspended. | acs.org |

| Ethanol | 0.789 | 1.200 | 1.690 | Fines remain suspended. | acs.org |

| 2-Propanol | 0.786 | 2.300 | 1.660 | Fines remain suspended. | acs.org |

| Tetrahydrofuran | 0.888 | 0.550 | 1.630 | Fines remain suspended. | acs.org |

| Heptane | 0.684 | 0.420 | 0.000 | Agglomeration of fines observed. | acs.org |

Additives can also be intentionally introduced to the crystallization system to alter the properties of the resulting crystals. A common example is the co-crystallization of potassium alum with chromium potassium sulfate (B86663) (chrome alum). otago.ac.nzstackexchange.com Since chrome alum is isomorphous (crystallizes in the same structure) with potassium alum, its inclusion in the crystal lattice results in purple-colored crystals, whereas pure potassium alum crystals are colorless. otago.ac.nzstackexchange.com Impurities in general, however, can interfere with the growth process and negatively affect the crystal's shape, clarity, and size. oliphantscienceawards.com.auoliphantscienceawards.com.au

Crystal Habit Modification and Polymorphism Studies

Crystal habit refers to the characteristic external shape of a crystal, while polymorphism is the ability of a solid material to exist in more than one form or crystal structure. While aluminum potassium sulfate is not known to have true polymorphs, its crystalline structure is dependent on the number of water molecules integrated into its lattice. acs.org The transition between its hydrated and anhydrous forms represents a significant area of study.

The quality of potassium alum crystals, including their shape, clarity, and size, is significantly influenced by the purity of the solution from which they are grown. oliphantscienceawards.com.au Impurities can disrupt the regular arrangement of ions, leading to defects and altered crystal habits. oliphantscienceawards.com.au Furthermore, the rate of crystal growth, controlled by factors such as temperature and evaporation rate, plays a critical role. oliphantscienceawards.com.ausciencenotes.org Rapid cooling or evaporation often results in cloudy or smaller crystals, whereas slow, controlled growth promotes the formation of large, clear, and well-defined structures. sciencenotes.orgotago.ac.nz

Under typical, neutral solution conditions, aluminum potassium sulfate dodecahydrate crystallizes in a distinct octahedral shape. otago.ac.nzblogspot.comwikipedia.org This geometric form arises from the underlying cubic (or isometric) crystal system to which it belongs. quora.comlibretexts.org The crystal structure is composed of a repeating three-dimensional pattern of potassium ions, aluminum ions, sulfate ions, and water molecules. quora.comionicviper.org Specifically, the aluminum and potassium ions are each surrounded by six water molecules, forming an octahedral coordination sphere. ionicviper.org

The crystal lattice of the dodecahydrate form is cubic, with a space group of Pa3 and a lattice parameter of approximately 12.18 Å. wikipedia.org It is the symmetrical stacking of these cubic unit cells that results in the macroscopic octahedral crystal. quora.com

Interestingly, the crystal habit of potassium alum can be modified from its natural octahedral form to a cubic one. This is achieved by introducing certain additives to the growth solution. The addition of borax (B76245), for instance, has been shown to alter the crystal's growth pattern, leading to the formation of cubic crystals. crystalls.inforeddit.com The concentration of the additive influences the final shape, with increasing amounts causing a transition from octahedral to cuboctahedral and eventually to a fully cubic form. crystalls.inforeddit.com

Table 1: Crystalline Forms of Aluminum Potassium Sulfate

| Crystalline Form | Typical Growth Condition | Crystal System | Key Characteristics |

| Octahedral | Neutral aqueous solution wikipedia.org | Cubic (Isometric) quora.comlibretexts.org | Naturally occurring shape with eight faces. otago.ac.nzblogspot.com |

| Cubic | Grown in the presence of additives like borax crystalls.inforeddit.com | Cubic (Isometric) researchgate.netwikipedia.org | Results from modified growth patterns. crystalls.info |

Aluminum potassium sulfate is most commonly found in its dodecahydrate form (KAl(SO₄)₂·12H₂O). wikipedia.org However, it can exist in other hydrate (B1144303) states, and the transition between these and the anhydrous form (KAl(SO₄)₂) is a key area of research. The dodecahydrate and anhydrous forms are crystalline, while the intermediate hydrate forms are considered amorphous. acs.org

The process of dehydration, or the removal of water of crystallization, occurs in stages upon heating. aidic.itijisrt.com Thermal analysis techniques, such as thermogravimetric analysis (TGA), are employed to study these transitions by measuring the change in mass as the material is heated. acs.orgaidic.it

Research has shown that the dehydration process begins at relatively low temperatures. A phase transition from a crystalline to an amorphous state can start at approximately 75°C and continue up to around 180°C. researchgate.net More extensive dehydration to form the anhydrous salt occurs at higher temperatures. Studies have indicated that heating to 200°C is sufficient to drive off the water molecules, resulting in anhydrous potassium alum. wikipedia.orgresearchgate.net The complete removal of water to yield the anhydrous crystalline form, KAl(SO₄)₂, can be achieved by heating the dodecahydrate powder at 500°C for two hours. researchgate.netresearchgate.net

The anhydrous form is hygroscopic, meaning it readily absorbs moisture from the atmosphere. crystalls.info This transition from the anhydrous back to a hydrated form is also a subject of study, particularly in applications where moisture control is important.

Table 2: Dehydration Stages of this compound

| Temperature Range | Observation | Resulting Form | Reference |

| 75°C - 180°C | Transition from crystalline to amorphous phase begins. | Amorphous Hydrate | researchgate.net |

| ~200°C | Decomposition and loss of water molecules. | Anhydrous Aluminum Potassium Sulfate | wikipedia.org |

| 500°C (for 2 hours) | Complete removal of water of crystallization. | Crystalline Anhydrous Aluminum Potassium Sulfate | researchgate.netresearchgate.net |

Compound Names

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction is a fundamental technique for determining the three-dimensional arrangement of atoms within a crystal. For aluminum potassium sulfate (B86663) dodecahydrate, XRD studies have been pivotal in defining its crystal structure. The identification of this mineral has been confirmed by single-crystal X-ray diffraction. rruff.info

Aluminum potassium sulfate dodecahydrate crystallizes in the cubic system. wikipedia.orgresearchgate.net It belongs to the α-type alums, characterized by the space group Pa3. researchgate.netresearchgate.netresearchgate.net The lattice parameter, which defines the size of the unit cell, has been determined to be approximately 12.15 to 12.18 Å. wikipedia.orgresearchgate.net The unit cell contains four formula units (Z = 4). researchgate.net

Table 1: Crystallographic Data for Aluminum Potassium Sulfate Dodeca hydrate (B1144303)

| Parameter | Value | Source(s) |

|---|---|---|

| Crystal System | Cubic | wikipedia.orgresearchgate.net |

| Space Group | Pa3 | researchgate.netresearchgate.netresearchgate.net |

| Lattice Parameter (a) | ~12.15 - 12.18 Å | wikipedia.orgresearchgate.net |

The crystal structure of alum is comprised of distinct ionic and molecular groups held together in a specific lattice. researchgate.net The aluminum (Al³⁺) and potassium (K⁺) cations are each surrounded by six water molecules, forming octahedral coordination spheres, [Al(H₂O)₆]³⁺ and [K(H₂O)₆]⁺. ionicviper.org The site symmetry of the potassium atom's coordination sphere is noted to be somewhat distorted from a true octahedron. ionicviper.org These hydrated cations are linked together by isolated sulfate (SO₄²⁻) tetrahedra through a network of hydrogen bonds. researchgate.net The water molecules surrounding the Al³⁺ and K⁺ cations are crystallographically non-equivalent. researchgate.net

Table 2: Coordination Environment in Aluminum Potassium Sulfate Dodeca hydrate

| Ion/Group | Coordination Geometry | Coordinating Ligands | Source(s) |

|---|---|---|---|

| Aluminum (Al³⁺) | Octahedral | 6 H₂O molecules | ionicviper.org |

| Potassium (K⁺) | Distorted Octahedral | 6 H₂O molecules | ionicviper.org |

A significant feature of α-alums like this compound is the presence of orientational disorder in the sulfate anions. researchgate.net Spectroscopic and crystallographic studies have confirmed that the sulfate tetrahedra are not fixed in a single orientation but can occupy at least two different orientations within the crystal lattice. researchgate.netacs.org This disorder involves the S-O bonds pointing towards either the K⁺ or the Al³⁺ ions. researchgate.net The intensity ratio of specific peaks in Raman spectra can be used to study this orientational disorder, which is influenced by temperature. researchgate.netacs.orgresearchgate.net This phenomenon is a key characteristic that distinguishes the α-alum structure. researchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups, molecular vibrations, and lattice dynamics of the compound.

FTIR spectroscopy is a powerful tool for identifying the various functional groups present in this compound. The spectra show characteristic absorption bands corresponding to the vibrations of the sulfate ions, the water of hydration, and the metal-oxygen bonds. researchgate.net The presence of water is indicated by broad absorption bands related to O-H stretching and H-O-H bending vibrations. The sulfate group gives rise to strong, sharp peaks.

Table 3: Characteristic FTIR Absorption Bands for Aluminum Potassium Sulfate Dodeca hydrate

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

|---|---|---|

| 1195, 1077 | S=O stretching vibration | researchgate.net |

| 933 | S–O stretching vibration | researchgate.net |

| 737 | Al–O stretching vibration | researchgate.net |

| 468-471 | Symmetrical bending of SO₄²⁻ | researchgate.net |

Raman spectroscopy complements FTIR by providing insights into the lattice vibrations and the internal modes of the molecular ions, particularly the sulfate group. The Raman spectrum of potassium alum is well-defined and has been used extensively to study its structural properties. researchgate.netresearchgate.net A key feature in the Raman spectrum is a doublet observed for the symmetric stretching vibration (ν₁) of the sulfate ion. researchgate.net This splitting, with peaks around 973 cm⁻¹ and 989 cm⁻¹, is direct evidence of the orientational disorder of the sulfate ions in the lattice. researchgate.net The relative intensity of these peaks changes with temperature, reflecting the different energy states of the two sulfate orientations. researchgate.net The technique can also distinguish between different hydrate forms of the compound. acs.orgresearchgate.net

Table 4: Key Raman Peaks for Aluminum Potassium Sulfate Dodeca hydrate

| Wavenumber (cm⁻¹) | Assignment | Significance | Source(s) |

|---|---|---|---|

| 989, 973 | Symmetric stretching of SO₄²⁻ (doublet) | Indicates orientational disorder of the sulfate ion | researchgate.netacs.org |

Electron Microscopy and Surface Morphological Characterization

Electron microscopy techniques are indispensable for characterizing the surface topography and morphology of crystalline materials at high resolution.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a pivotal technique for visualizing the surface morphology of this compound crystals. By scanning the sample with a focused beam of electrons, SEM produces high-resolution images that reveal details about the crystal's shape, facet development, and surface texture.

Crystals of this compound are known to grow from aqueous solutions, and their typical habit is octahedral. researchgate.netoliphantscienceawards.com.au The crystal structure is cubic, belonging to the α-type alum group. researchgate.netresearchgate.net SEM micrographs confirm this morphology, showing well-defined octahedral crystals with smooth faces under ideal growth conditions. researchgate.netresearchgate.net The primary facets observed are typically the {111} faces, although other facets like {100} and {110} can also be present. researchgate.net

The surface morphology can be influenced by various factors, including growth conditions and post-growth treatments. For example, SEM has been used to study the surface of alum crystals after being subjected to shock loading. researchgate.net These images reveal changes in the surface texture, such as the formation of micro-cracks or altered features, when compared to the surface of an untreated crystal. researchgate.net Similarly, SEM analysis of activated potash alum reveals its specific morphology, which can be crucial for applications such as catalysis. researchgate.net The handling of the crystals can also affect the surface, as they are relatively soft and can be prone to chipping or etching. oliphantscienceawards.com.au

Table 2: Morphological Characteristics of this compound Crystals Observed by SEM

| Characteristic | Description |

| Crystal System | Cubic, α-type alum |

| Common Crystal Habit | Octahedral |

| Primary Facets | {111} |

| Other Observed Facets | {100}, {110}, and minor facets like {221}, {112}, {012} in initial growth stages |

| Surface Features | Typically smooth crystal faces; can exhibit chipping, etching, or micro-cracks depending on handling and treatment |

This table summarizes the typical morphological features of this compound crystals. Data sourced from references researchgate.netresearchgate.netresearchgate.netoliphantscienceawards.com.au.

Thermodynamic and Kinetic Investigations of Phase Equilibria and Transformations

Solid-Liquid Equilibrium Modeling and Phase Diagram Construction

Understanding the solid-liquid equilibrium of aluminum potassium sulfate (B86663) dodecahydrate is fundamental for processes such as industrial crystallization and purification. youtube.com Modeling this equilibrium allows for the construction of phase diagrams, which are essential tools for controlling crystallization outcomes.

The solubility of aluminum potassium sulfate dodecahydrate in water is highly dependent on temperature. As the temperature increases, its solubility rises significantly. solechem.eu This property is favorable for creating solutions with high concentrations for various applications. solechem.eu For instance, at room temperature, approximately 14.2 grams of the compound can be dissolved in 100 milliliters of water. solechem.eu The relationship between temperature and solubility follows a generally exponential trend, which can be linearized by plotting the logarithm of solubility against temperature. researchgate.net In contrast to its high solubility in water, it is largely insoluble in organic solvents like alcohol. solechem.eukremerpigments.com

Below is a table detailing the solubility of this compound in water at various temperatures.

| Temperature (°C) | Solubility (g / 100 g H₂O) | Source |

|---|---|---|

| 0 | 5.7 | kremerpigments.com |

| 10 | 8.5 | kremerpigments.com |

| 20 | 12.03 | kremerpigments.com |

| 40 | 25.0 | kremerpigments.com |

| 50 | 36.78 | kremerpigments.com |

| 60 | 58.5 | kremerpigments.com |

| 70 | 94.38 | kremerpigments.com |

| 80 | 195.0 | kremerpigments.com |

Aluminum potassium sulfate is a double salt, formed by the crystallization from a solution containing equimolar amounts of potassium sulfate and aluminum sulfate. byjus.com This inherent nature allows it to participate in co-crystallization with other isomorphous salts. A notable example is its co-crystallization with chromium potassium sulfate (KCr(SO₄)₂·12H₂O). stackexchange.com Since both compounds crystallize in the same structure, mixed crystals can be formed. stackexchange.com This particular co-crystallization is often used in educational settings to grow visually distinct, colored crystals, as the chromium(III) ion imparts a color while the aluminum(III) ion is colorless. stackexchange.com The ability to form these double salts is specific; for instance, converting aluminum sulfate into an alum requires potassium or ammonium (B1175870) sulfates, whereas sodium or calcium sulfates will not work for this specific structure. wikipedia.org

Thermochemical Analysis and Decomposition Pathways

The thermal behavior of this compound is characterized by a series of dehydration and decomposition steps, which can be meticulously studied using thermochemical analysis techniques.

Thermogravimetric analysis (TGA) reveals that the thermal decomposition of KAl(SO₄)₂·12H₂O occurs in distinct stages. researchgate.net The initial stages involve dehydration, where the 12 molecules of water of crystallization are lost. aidic.itresearchgate.net This dehydration process happens in multiple steps. aidic.it Studies have proposed at least four reaction steps for the complete loss of all 12 water molecules. aidic.itresearchgate.net The dehydration process is generally complete by the time the temperature reaches 200°C, resulting in the formation of anhydrous potassium aluminum sulfate (KAl(SO₄)₂). researchgate.net

Upon further heating, the anhydrous alum decomposes into potassium sulfate (K₂SO₄) and aluminum oxide (Al₂O₃). researchgate.netdoaj.org This decomposition can be preceded by the breakdown of anhydrous alum into its constituent sulfates, potassium sulfate and aluminum sulfate. researchgate.net Potassium sulfate is known for its high thermal stability, while aluminum sulfate decomposes at lower temperatures. researchgate.netstackexchange.com The presence of potassium sulfate in the mixture has been found to reduce the decomposition temperature of aluminum sulfate. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) provides further insight into the phase transitions that occur during the heating of this compound. The first major endothermic event is the melting of the hydrate (B1144303) in its own water of crystallization, which occurs at approximately 92.5°C. kremerpigments.comsigmaaldrich.com

More detailed thermal analysis identifies several phase transitions. researchgate.net A transition from the initial crystalline KAl(SO₄)₂·12H₂O phase to an amorphous phase occurs at around 109°C. researchgate.net This is followed by a second major phase transition beginning at 155°C, which marks the transformation from the amorphous hydrated form to the anhydrous crystalline KAl(SO₄)₂. researchgate.net This second transition is complex and proceeds in stages, including dehydration steps at 155°C and 230°C, and a recrystallization process from an amorphous anhydrous state to a crystalline anhydrous phase at approximately 320°C. researchgate.net

| Temperature (°C) | Event/Phase Transition | Source |

|---|---|---|

| 92.5 | Melting in water of crystallization | kremerpigments.comsigmaaldrich.com |

| 109 | Crystalline hydrate to amorphous hydrate | researchgate.net |

| 155 | Start of transition to anhydrous form (dehydration) | researchgate.net |

| 230 | Second stage of dehydration | researchgate.net |

| 320 | Recrystallization to anhydrous crystalline phase | researchgate.net |

The kinetics of the thermal decomposition of anhydrous potassium alum can be significantly influenced by the presence of a reducing agent. researchgate.netdoaj.org Studies using charcoal as a reducing agent have shown that it can considerably lower the temperature at which the final decomposition into potassium sulfate and aluminum oxide begins. doaj.orgresearchgate.net

Interestingly, the addition of a reducing agent like charcoal does not appear to affect the initial dehydration steps of the hydrated salt. aidic.itresearchgate.net Its primary effect is on the decomposition of the anhydrous alum. aidic.it This is a critical finding for industrial processes, as reducing the decomposition temperature can lead to significant energy savings. researchgate.netdoaj.org The final products of the decomposition in the presence of a reducing agent under an inert atmosphere are the same as without it: soluble K₂SO₄ and insoluble Al₂O₃. doaj.org

Theoretical Thermodynamics of Formation and Stability

The thermodynamic properties of a compound, such as enthalpy, entropy, and Gibbs free energy of formation, are fundamental to understanding its stability and reactivity. For a complex hydrated double salt like this compound (KAl(SO₄)₂·12H₂O), these values can be determined through theoretical calculations, often supported by experimental data from calorimetry and other methods.

Calculation of Enthalpy, Entropy, and Gibbs Free Energy of Formation

The standard enthalpy of formation (ΔH°f), standard entropy of formation (ΔS°f), and standard Gibbs free energy of formation (ΔG°f) are crucial thermodynamic quantities. The formation of this compound can be considered from its constituent elements in their standard states or from the constituent simple salts.

K(s) + Al(s) + 2S(s) + 10O₂(g) + 12H₂(g) → KAl(SO₄)₂·12H₂O(s)

Alternatively, its formation from the constituent simple sulfates and water can be represented as:

K₂SO₄(s) + Al₂(SO₄)₃(s) + 24H₂O(l) → 2KAl(SO₄)₂·12H₂O(s)

Or from the individual ions in an aqueous solution:

K⁺(aq) + Al³⁺(aq) + 2SO₄²⁻(aq) + 12H₂O(l) → KAl(SO₄)₂·12H₂O(s)

The thermodynamic data for the formation of this double salt are determined using Hess's Law, which states that the total enthalpy change for a reaction is the same, no matter how many steps the reaction is carried out in.

Enthalpy of Formation (ΔH°f):

The standard enthalpy of formation of this compound can be calculated by summing the enthalpies of formation of its constituent ions in aqueous solution and the enthalpy of crystallization. Experimental determination often involves measuring the heat of solution of the anhydrous and hydrated salts in a calorimeter.

Entropy of Formation (S°):

The standard entropy of a substance is a measure of its molecular disorder. For a crystalline solid like this compound, the standard entropy can be determined by measuring the heat capacity (Cp) as a function of temperature from near absolute zero up to the standard temperature of 298.15 K. The entropy is then calculated by integrating Cp/T over this temperature range.

The relationship is given by:

S°(T) = ∫₀ᵀ (Cp(T')/T') dT'

Gibbs Free Energy of Formation (ΔG°f):

The standard Gibbs free energy of formation is the most direct indicator of a compound's thermodynamic stability at standard conditions. It can be calculated from the standard enthalpy and entropy of formation using the Gibbs-Helmholtz equation:

ΔG°f = ΔH°f - TΔS°f

A negative value for ΔG°f indicates that the formation of the compound from its constituent elements is a spontaneous process. The stability of the hydrated salt relative to its anhydrous form and liquid water can also be assessed by calculating the Gibbs free energy of the hydration reaction.

Research Findings:

While specific thermodynamic values for this compound were not found in the immediate search results, studies on other double sulfates provide a framework for understanding its thermodynamic properties. For example, research on the thermodynamics of formation of other double salts from aqueous solutions utilizes the Pitzer ion-interaction model to analyze experimental solubility data and calculate thermodynamic functions like the Gibbs free energy of formation researchgate.net. Similarly, calorimetric methods are employed to measure the enthalpies of formation and entropies of other double sulfates, which in turn allows for the calculation of their Gibbs free energies of formation and an assessment of their stability nih.gov.

The following interactive table presents a hypothetical structure for the thermodynamic data of this compound, based on the type of information that would be derived from theoretical and experimental studies. The values are illustrative and not from a direct source for this specific compound.

| Thermodynamic Property | Symbol | Value (kJ/mol) | Temperature (K) |

| Standard Enthalpy of Formation | ΔH°f | -5995 | 298.15 |

| Standard Molar Entropy | S° | 719 | 298.15 |

| Standard Gibbs Free Energy of Formation | ΔG°f | -5104 | 298.15 |

The determination of these thermodynamic parameters is essential for various applications, including industrial crystallization processes, understanding its geological formation and weathering, and its use in various chemical processes.

Advanced Applications in Chemical Synthesis and Materials Science

Catalytic Roles in Organic Transformations

Synthetic chemists have shown increasing interest in aluminum potassium sulfate (B86663) dodecahydrate, or alum, for its effectiveness as a safe, inexpensive, and eco-friendly acid catalyst in various organic transformations. jchemrev.com Its inherent catalytic capabilities are being leveraged to develop more sustainable chemical protocols. jchemrev.com

Acid Catalysis Mechanisms (e.g., α-pinene methoxylation)

Aluminum potassium sulfate dodecahydrate functions as an effective acid catalyst for a range of organic reactions. jchemrev.com One notable example is in the methoxylation of α-pinene, a technological process used to produce high-value α-pinene derivatives. nih.gov In this reaction, the alum facilitates the addition of methanol (B129727) across the double bond of α-pinene. nih.gov The catalytic mechanism involves the acidic nature of the alum, which promotes the formation of carbocation intermediates, leading to the desired ether products. nih.gov Research has demonstrated that KAl(SO₄)₂·12H₂O can effectively catalyze this transformation, yielding valuable chemical products. nih.gov

Optimization of Catalytic Activity and Selectivity

Optimizing the catalytic performance of this compound involves investigating several reaction parameters. To determine the best catalytic activity, factors such as solvent choice, catalyst concentration, temperature, and reaction time are systematically studied. researchgate.net

In the specific case of α-pinene methoxylation, a study optimized the reaction conditions to maximize the conversion of α-pinene and the selectivity for the desired products. nih.gov The highest selectivity was achieved under a specific set of optimized conditions, as detailed in the table below. nih.gov

Table 1: Optimized Conditions for α-Pinene Methoxylation Catalyzed by KAl(SO₄)₂·12H₂O

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 1.0 g |

| Volume Ratio (α-pinene:methanol) | 1:10 |

| Reaction Temperature | 65 °C |

| Reaction Time | 6 hours |

Data sourced from a study on the methoxylation of α-pinene using potassium alum as a catalyst. nih.gov

These findings highlight that by carefully controlling the reaction environment, the catalytic efficiency and selectivity of alum can be significantly enhanced for specific organic transformations. nih.gov

Phase-Change Material (PCM) Development for Thermal Energy Storage

This compound is a promising inorganic hydrated salt for medium- and low-temperature thermal energy storage applications. cip.com.cncip.com.cn It possesses a high latent heat of fusion, is low-cost, safe, and non-toxic. cip.com.cncip.com.cn These characteristics make it suitable for applications such as solar thermal utilization, building heating, and battery thermal management. cip.com.cncip.com.cn However, like many hydrated salts, its practical application is hindered by significant supercooling and low thermal conductivity. cip.com.cncip.com.cn

Strategies for Supercooling Mitigation

Supercooling is a major issue for hydrated salt PCMs, where the material cools below its freezing point without solidifying, which hampers the heat release process. cip.com.cnhgxx.org For this compound, the degree of supercooling can be as high as 19.8°C. researchgate.net Various strategies are employed to mitigate this effect. One effective method is the addition of nucleating agents. hgxx.orgresearchgate.net These agents provide sites for crystal growth to begin, thus reducing the degree of supercooling. Research has shown that adding certain compounds can significantly improve the supercooling behavior. researchgate.net For instance, the addition of 2% magnesium chloride hexahydrate (MgCl₂·6H₂O) as a nucleating agent was found to reduce the supercooling of potassium aluminum sulfate to nearly zero. researchgate.net

Enhancement of Thermal Conductivity in Composite PCMs

The inherently low thermal conductivity of this compound (around 0.55 W/m·K) limits the rate of heat storage and release. cip.com.cnresearchgate.net To overcome this, composite PCMs are developed by incorporating materials with high thermal conductivity. cip.com.cn This enhancement allows for more efficient energy storage and retrieval. research-nexus.net

Common strategies to enhance thermal conductivity include the dispersion of materials like graphite, metal powders, or metal foams into the salt hydrate (B1144303) matrix. cip.com.cnresearch-nexus.net For example, incorporating aluminum powder into paraffin (B1166041) wax, another type of PCM, has been shown to reduce the charging time by approximately 60%. research-nexus.net Similar principles are applied to this compound-based PCMs, where thermally conductive additives create pathways for faster heat transfer throughout the material. cip.com.cn The development of these composite materials is crucial for improving the efficiency of thermal energy storage systems. cip.com.cnresearch-nexus.net

Table 2: Thermal Properties of this compound as a PCM

| Property | Value | Source(s) |

|---|---|---|

| Melting Temperature | 91 - 92 °C | researchgate.netchemicalbook.com |

| Latent Heat of Fusion | 232.4 kJ/kg | researchgate.net |

| Thermal Conductivity | ~0.55 W/m·K | researchgate.net |

Applications in Advanced Material Systems and Processes

The applications of this compound extend into various advanced material systems and processes, leveraging its specific chemical properties.

One significant application is in the recycling of aluminum waste. It is possible to chemically convert scrap aluminum from sources like beverage cans into high-purity this compound (alum). researchgate.netarcjournals.org This process provides a method for recycling aluminum into a valuable chemical compound used in numerous other applications, contributing to a circular economy. arcjournals.org

In the field of biotechnology and biorefining, alum is used in downstream processing. For instance, it serves as a non-toxic precipitating agent in the extraction of lignin (B12514952) from oil palm biomass after dissolution in ionic liquids. merckmillipore.com This highlights its role in developing more environmentally benign biorefinery processes. merckmillipore.com

Furthermore, its ability to precipitate proteins makes it valuable in the preparation of vaccines, where it can be used to co-precipitate and adsorb purified proteins. alfachemic.com It has also been used to prepare solutions for histological staining in research, such as in Mayer's hematoxylin (B73222) for staining tissue sections. sigmaaldrich.com

Role in Crystallization of Other Functional Materials (e.g., KDP crystals)

This compound, commonly known as potash alum, serves as a valuable component in the field of materials science, particularly in the controlled crystallization of other functional materials. Its well-defined and easily formed crystal structure makes it an excellent model and agent for inducing and studying crystallization processes. Potash alum is frequently used in educational and laboratory settings to demonstrate the principles of crystal growth from a solution. oliphantscienceawards.com.aublogspot.comchymist.comoliphantscienceawards.com.au The process typically involves creating a supersaturated aqueous solution from which, upon cooling or solvent evaporation, highly transparent and well-formed octahedral crystals precipitate. blogspot.comchymist.com

This inherent ability to form regular, high-quality crystals allows potash alum to be used as a doping agent in the growth of other functional crystals. ijsrst.comijsrst.com Research has demonstrated that potash alum can be used to dope (B7801613) Potassium dihydrogen phosphate (B84403) (KH2PO4 or KDP) crystals, which are significant materials in optics due to their non-linear and electro-optical properties. ijsrst.comdrustvo-evo.hr In a study utilizing a gel growth method, KDP crystals were successfully grown with various concentrations of potash alum as a dopant. ijsrst.comijsrst.com The introduction of impurities or dopants like potash alum into the KDP crystal lattice can modify its physical properties, such as electrical conductivity and optical behavior. ijsrst.comdrustvo-evo.hr

The mechanism often involves using a pre-formed alum crystal as a "seed crystal" in a saturated solution of another material. oliphantscienceawards.com.aublogspot.com This seed provides a nucleation site, a template upon which the new material can deposit and organize, often adopting a similar crystal habit. This technique of heterogeneous nucleation is fundamental in controlling crystal size, shape, and quality. Furthermore, the similar trivalent cation, Al³⁺ from alum, can substitute other ions in different crystal lattices, as seen when chromium ions (Cr³⁺) replace aluminum ions to form colored crystals, demonstrating the principle of impurity incorporation. drustvo-evo.hr

Table 1: Properties of this compound Relevant to Crystallization

| Property | Description | Relevance to Crystallization |

| Crystal System | Isometric (Cubic) blogspot.com | Provides a highly symmetric and predictable crystal habit. |

| Crystal Shape | Octahedral blogspot.comchymist.com | Forms well-defined, geometrically regular crystals ideal for seeding. |

| Growth Method | Slow evaporation from aqueous solution blogspot.com | Allows for the formation of large, high-quality single crystals. |

| Solubility | Highly soluble in water oliphantscienceawards.com.au | Enables the easy preparation of supersaturated solutions necessary for crystallization. |

| Purity | Available in high purity grades sigmaaldrich.commerckmillipore.com | Minimizes unwanted defects or interference when used as a dopant or seed. |

Role in Lignin Precipitation Processes in Biorefining

In the context of biorefining, this compound (alum) is utilized as an effective, non-toxic, and economical precipitating agent for the recovery of lignin from biomass. nih.govresearchgate.net Lignin, a complex polymer, is a major component of lignocellulosic biomass and a significant byproduct of the papermaking industry, typically found in the waste stream known as black liquor. chalmers.seresearchgate.netchalmers.se The valorization of this lignin is a key step towards creating a more sustainable and economically viable biorefinery.

One innovative and environmentally friendly method involves using an ionic liquid to dissolve the biomass, followed by the precipitation of lignin using potash alum. sigmaaldrich.commerckmillipore.comnih.govsigmaaldrich.com A study on oil palm biomass demonstrated that after dissolving the biomass in 1-butyl-3-methylimidazolium chloride, the addition of this compound successfully precipitated lignin. nih.govsigmaaldrich.com The lignin yield and recovery depend on the type of biomass used. nih.govsigmaaldrich.com For instance, lignin extracted from different parts of the oil palm (optimus, oil palm frond, and empty fruit bunch) showed varying molecular weights and degradation temperatures after precipitation with alum. nih.gov

The mechanism of precipitation involves the acidification of the alkaline solution containing dissolved lignin. chalmers.seresearchgate.net In alkaline conditions, lignin molecules are deprotonated and soluble. researchgate.net The addition of a Lewis acid like alum introduces aluminum ions (Al³⁺) and lowers the pH. researchgate.netchalmers.se This causes the functional groups on the lignin molecules to become protonated, neutralizing their negative charges and reducing the electrostatic repulsion between them. chalmers.seresearchgate.net This destabilization of the lignin in the solution leads to aggregation and precipitation, allowing it to be separated and recovered. researchgate.netchalmers.seresearchgate.net Factors such as temperature, pH, and ion strength significantly influence the efficiency of this precipitation process. researchgate.netchalmers.se

Table 2: Research Findings on Lignin Precipitation from Oil Palm Biomass Using this compound

| Biomass Source | Recovered Lignin Molecular Weight ( g/mol ) | Degradation Temperature (°C) | Reference |

| Oil Palm Trunk (OPT) | 1331 | 215 | nih.govsigmaaldrich.com |

| Oil Palm Frond (OPF) | 1263 | 207.5 | nih.govsigmaaldrich.com |

| Oil Palm Empty Fruit Bunch (OPEFB) | 1473 | 272 | nih.govsigmaaldrich.com |

Mechanisms of Allergen Reduction in Environmental Applications

Aluminum potassium sulfate, through its component aluminum sulfate, has demonstrated significant potential in environmental applications for reducing the impact of common indoor allergens. sigmaaldrich.comnih.govnih.gov This is particularly relevant for mitigating allergic diseases, where avoidance of allergens is a primary preventative measure. nih.govnih.govresearchgate.net Research has shown that treatment with aluminum sulfate can significantly reduce the allergic reactivity caused by prevalent environmental allergens such as those from dust mites, cats, dogs, cockroaches, and Alternaria mold. nih.govnih.govresearchgate.net

The primary mechanism of action is not the removal of the allergen itself, but rather the inactivation of the allergen through structural modification. nih.govnih.govresearchgate.net The allergic response cascade is typically initiated when an allergen binds to specific Immunoglobulin E (IgE) antibodies on the surface of mast cells and basophils. nih.gov Aluminum sulfate appears to work by altering the three-dimensional structure of the allergen proteins or glycoproteins. nih.govnih.gov This modification specifically affects the IgE-binding epitopes, which are the precise sites on the allergen molecule that IgE antibodies recognize and bind to. nih.govnih.gov

By altering these epitopes, aluminum sulfate effectively prevents or reduces the ability of the allergen to bind with its corresponding IgE antibody. nih.gov This critical step in the allergic cascade is thereby blocked, leading to a diminished allergic response, such as the wheal and flare reactions seen in skin prick tests. nih.govnih.gov Studies have confirmed that this effect is due to the inactivation of the allergen, as the reactivity was reduced even when the aluminum sulfate was removed from the allergen test material before testing. nih.govnih.govresearchgate.net Importantly, the compound does not appear to interfere with the effects of histamine, indicating that its action is specific to the allergen itself and not a general suppression of the allergic reaction. nih.govnih.govresearchgate.net This suggests that aluminum sulfate-based treatments can be used to diminish the allergenicity of an environment without needing to completely remove the allergenic source. nih.govnih.govresearchgate.net

Table 3: Summary of Allergen Reduction Mechanism

| Allergen Source | Proposed Mechanism of Action | Effect on Allergic Response | Key Finding | Reference |

| Dust Mite, Cat, Dog, Cockroach, Alternaria | Alteration of IgE-binding epitopes on the allergen protein/glycoprotein. nih.govnih.gov | Blocks the binding of the allergen to specific IgE antibodies. nih.gov | Significant reduction in skin test reactivity in sensitized patients. nih.govnih.gov | The allergen is inactivated, preventing the trigger of the allergic cascade. nih.govnih.govresearchgate.net |

Computational Chemistry and Theoretical Modeling Studies

Quantum Mechanical Simulations of Molecular Interactions

Quantum mechanical (QM) simulations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate network of interactions within the aluminum potassium sulfate (B86663) dodecahydrate crystal lattice. These simulations solve the Schrödinger equation for a multi-electron system to determine its electronic structure and properties.

Detailed research in this area would focus on the nature of the bonding within the complex. For instance, DFT calculations can be employed to analyze the interactions between the potassium (K⁺) and aluminum (Al³⁺) cations, the sulfate (SO₄²⁻) anions, and the twelve water molecules of hydration. Studies on similar complex hydrides, such as potassium alanate (KAlH₄), have demonstrated that DFT can effectively quantify the charge transfer between the constituent ions. In KAlH₄, a significant ionic interaction is observed between the potassium cation and the [AlH₄]⁻ anionic block. irost.ir A similar approach for aluminum potassium sulfate dodecahydrate would likely reveal the ionic character of the bonds between the potassium and aluminum ions and the sulfate groups, as well as the nature of the hydrogen bonding network involving the water molecules.

The simulations would involve placing the constituent ions and molecules in a simulation cell that replicates the crystal's unit cell. The geometry is then optimized to find the lowest energy configuration, which corresponds to the most stable arrangement of atoms. From this optimized geometry, various properties can be calculated, including the binding energies between different components, the distribution of electronic charge, and the vibrational frequencies corresponding to different molecular motions. These calculated frequencies can then be compared with experimental spectroscopic data to validate the theoretical model.

Molecular Dynamics Simulations of Crystal Growth and Defect Formation

Molecular dynamics (MD) simulations are a powerful computational method for studying the time evolution of a system of atoms or molecules, making them ideal for investigating dynamic processes like crystal growth and the formation of defects. In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time.

MD simulations of the crystallization of this compound from an aqueous solution would model the interactions between the ions (K⁺, Al³⁺, SO₄²⁻) and water molecules. These simulations can provide a step-by-step visualization of how individual ions and water molecules come together at the crystal surface, leading to the growth of the crystal lattice. The simulations can reveal the preferred attachment sites on different crystal faces and how the intricate structure of hydrated ions incorporates into the growing crystal. For example, simulations can show the two-step ordering process where the segregation of different species at the crystal-melt interface precedes the actual crystallization. aps.org

Furthermore, MD simulations are crucial for understanding the formation of crystal defects, which can significantly impact the material's properties. In the context of potassium alum, it has been experimentally observed that inclusions can form at growth bands, which in turn generate dislocations that correlate with an enhancement in the crystal growth rate. MD simulations can be designed to model these phenomena by introducing perturbations, such as impurities or abrupt changes in supersaturation, during the simulated growth process. By analyzing the atomic trajectories, researchers can identify the mechanisms leading to the formation of point defects (vacancies, interstitials), line defects (dislocations), and planar defects (stacking faults). The simulations can also be used to calculate the energies associated with these defects, providing insight into their stability and prevalence.

| Simulation Parameter | Typical Value/Condition for MD of Crystal Growth |

| Force Field | CHARMM, AMBER, or custom-developed for ionic solutions |

| Water Model | TIP3P, SPC/E |

| Temperature | Controlled via thermostat (e.g., Nosé-Hoover) |

| Pressure | Controlled via barostat (e.g., Parrinello-Rahman) |

| System Size | Thousands to millions of atoms |

| Simulation Time | Nanoseconds to microseconds |

Prediction of Spectroscopic Properties and Band Structures

Theoretical methods can be used to predict the spectroscopic properties and electronic band structure of this compound, which are fundamental to understanding its optical and electronic behavior. These predictions are often compared with experimental data to validate the theoretical models.

The electronic band structure describes the ranges of energy that an electron within the crystal is allowed to have (energy bands) and the ranges of energy that are forbidden (band gaps). The band gap is a crucial parameter that determines the material's conductivity and optical transparency. For insulating materials like potassium alum, a large band gap is expected. Experimental studies on single crystals of potassium alum have determined the direct and indirect optical band gap energies. sci-hub.seresearchgate.net Theoretical calculations, often using DFT, would aim to reproduce these experimental values. The calculated band structure would show the dispersion of the energy bands in different directions of the crystal's reciprocal lattice.

The prediction of spectroscopic properties, such as the UV-Vis absorption spectrum, can be achieved using time-dependent DFT (TD-DFT) or other advanced computational methods. These methods calculate the excited electronic states of the molecule or crystal, which correspond to the absorption of photons at specific energies. The results of these calculations can be compared with experimental absorption spectra to identify the nature of the electronic transitions responsible for the observed absorption features. researchgate.net For this compound, with its wide band gap, significant absorption is expected only in the deep UV region of the spectrum.

Below is a table of experimentally determined optical properties for potassium alum, which serve as a benchmark for theoretical predictions.

| Optical Property | Experimental Value | Photon Energy Range (eV) |

| Direct Optical Band Gap (Egd) | 5.75 eV sci-hub.seresearchgate.net | - |

| Indirect Optical Band Gap (Egi) | 4.50 eV sci-hub.se | - |

| Refractive Index (n) | Varies from ~1.46 to ~2.1 sci-hub.se | 1.4 - 6.2 |

| Extinction Coefficient (K) | Varies with photon energy sci-hub.se | 1.4 - 6.2 |

| Real Dielectric Constant (ε₁) | Varies with photon energy sci-hub.se | 1.4 - 6.2 |

| Imaginary Dielectric Constant (ε₂) | Varies with photon energy sci-hub.se | 1.4 - 6.2 |

Future Research Directions and Emerging Methodologies

Integration of Advanced In-Situ Characterization Techniques

The study of crystallization processes is undergoing a significant transformation with the advent of advanced in-situ characterization techniques. For aluminum potassium sulfate (B86663) dodecahydrate, these methods offer unprecedented opportunities to observe and quantify crystal growth, nucleation, and phase transitions in real-time. Techniques such as X-ray diffraction (XRD) and Raman spectroscopy are instrumental in analyzing the structural and thermal properties of potash alum crystals. researchgate.netsemanticscholar.org

Future research will likely focus on the integration of multiple in-situ techniques to create a more comprehensive picture of the crystallization process. For instance, combining microscopic imaging with spectroscopic methods can provide simultaneous information on crystal morphology and chemical composition. This multi-modal approach will be crucial for understanding the influence of various parameters, such as supersaturation, temperature, and impurities, on the final crystal quality. oliphantscienceawards.com.augatech.edu

Table 1: Advanced In-Situ Characterization Techniques for Alum Crystallization

| Technique | Information Obtained | Research Focus |

|---|---|---|

| Powder X-ray Diffraction (PXRD) | Crystal structure, phase transitions | Investigating structural changes during thermal decomposition. researchgate.net |

| Raman Spectroscopy | Molecular vibrations, phase identification | Studying the thermal dehydration process of potash alum. semanticscholar.org |

| Microscopic Imaging | Crystal morphology, growth rates | Observing the influence of additives and process conditions on crystal habit. |

| In-situ Turbidity Measurement | Nucleation kinetics | Quantifying the onset of crystallization and the effect of nucleating agents. |

Development of Novel Synthesis Approaches for Tailored Properties

Traditional methods for synthesizing aluminum potassium sulfate dodecahydrate, such as slow evaporation and cooling crystallization, are well-established. chymist.comotago.ac.nzresearchgate.net However, there is a growing interest in developing novel synthesis approaches to produce alum crystals with tailored properties for specific applications. These methods aim to control crystal size, shape, and purity with greater precision.

One promising area of research is the use of additives and templates to direct crystal growth. By introducing specific ions or polymers into the crystallization solution, it is possible to modify the crystal habit and create materials with enhanced performance characteristics. For example, the spherical crystallization technique has been used to produce spherical agglomerates of potash alum, which could have applications in drug delivery or as phase change materials. researchgate.net The synthesis of alum from waste materials like aluminum cans is also an area of interest for sustainable production. semanticscholar.orgarcjournals.org

Table 2: Novel Synthesis Approaches for this compound

| Synthesis Approach | Key Feature | Potential Application |

|---|---|---|

| Spherical Crystallization | Produces spherical agglomerates | Microencapsulation, phase change materials. researchgate.net |

| Additive-assisted Crystallization | Control over crystal morphology | Enhanced catalytic activity, improved optical properties. |

| Template-directed Synthesis | Formation of ordered structures | Advanced materials with specific functionalities. |

| Recycling from Waste Aluminum | Sustainable and eco-friendly | Production of alum for various industrial uses. semanticscholar.orgarcjournals.org |

Exploration of Nanoscale Alum and its Unique Properties

The field of nanotechnology offers exciting possibilities for this compound. While "nanoscale alum" can refer to nanoparticles of the compound itself, it more commonly relates to the use of alum as a precursor for the synthesis of aluminum oxide (alumina) nanoparticles. mdpi.comuss.cl These nanoparticles exhibit unique properties due to their high surface area-to-volume ratio, making them suitable for a wide range of applications.

Nano-alumina derived from alum has shown great potential in catalysis, where it can serve as a high-surface-area support for active metals. mdpi.comuss.cl Its properties also make it useful in the development of advanced coatings, composites, and biomedical devices. nanorh.comazonano.com Future research will focus on optimizing the synthesis of nanoscale alum and alumina to control particle size, morphology, and surface chemistry, thereby fine-tuning their properties for specific applications. nanografi.com

Table 3: Properties and Applications of Nanoscale Alumina Derived from Alum

| Property | Application |

|---|---|

| High Specific Surface Area | Catalyst supports, adsorbents. mdpi.com |

| Excellent Thermal Stability | Refractory materials, high-temperature coatings. uss.cl |

| High Hardness and Wear Resistance | Abrasives, reinforcing agent in composites. mdpi.comnanorh.com |

| Biocompatibility | Drug delivery, biosensors. uss.clnanografi.com |

Advanced Theoretical Frameworks for Predicting Complex Behavior

Computational modeling and simulation are becoming indispensable tools for understanding and optimizing crystallization processes. For this compound, advanced theoretical frameworks, such as computational fluid dynamics (CFD), can provide valuable insights into the complex interplay of fluid flow, heat and mass transfer, and crystallization kinetics. researchgate.net